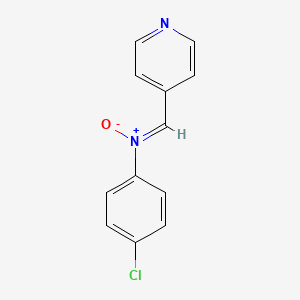(Z)-4-chloro-N-(pyridin-4-ylmethylene)aniline oxide
CAS No.: 1850293-82-1
Cat. No.: VC6825057
Molecular Formula: C12H9ClN2O
Molecular Weight: 232.67
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1850293-82-1 |
|---|---|
| Molecular Formula | C12H9ClN2O |
| Molecular Weight | 232.67 |
| IUPAC Name | N-(4-chlorophenyl)-1-pyridin-4-ylmethanimine oxide |
| Standard InChI | InChI=1S/C12H9ClN2O/c13-11-1-3-12(4-2-11)15(16)9-10-5-7-14-8-6-10/h1-9H/b15-9- |
| Standard InChI Key | DEEWDAZIRIWVPX-DHDCSXOGSA-N |
| SMILES | C1=CC(=CC=C1[N+](=CC2=CC=NC=C2)[O-])Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₂H₉ClN₂O, with an average molecular mass of 232.67 g/mol . Its IUPAC name, N-(4-chlorophenyl)-N-[(Z)-4-pyridinylmethylene]amine oxide, reflects the presence of a 4-chlorophenyl group bonded to a pyridinylmethylene moiety through an oxidized imine linkage. The Z configuration denotes the spatial arrangement of substituents around the C=N bond, which is critical for its chemical behavior.
Key Structural Features:
-
Chlorophenyl Group: Introduces electron-withdrawing effects, enhancing electrophilic reactivity.
-
Pyridinylmethylene Moiety: Contributes π-π stacking capabilities and hydrogen-bonding potential via the pyridine nitrogen.
-
Imine Oxide Bond: The N-oxide functional group increases polarity and influences redox properties.
Synthesis and Preparation Methods
Schiff Base Formation
The synthesis typically involves a two-step process:
-
Formation of the Schiff Base: Condensation of 4-chloroaniline with pyridine-4-carbaldehyde in a solvent like ethanol or methanol, catalyzed by acetic acid or hydrochloric acid.
-
Oxidation to Imine Oxide: Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the imine to the N-oxide derivative .
Industrial-Scale Production
Industrial methods may employ continuous flow reactors to optimize yield and purity. Advanced purification techniques, including recrystallization from acetone or chromatography, are critical for isolating high-purity product .
Physical and Chemical Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉ClN₂O | |
| Molecular Weight | 232.67 g/mol | |
| Solubility | Soluble in DMSO, methanol | |
| Melting Point | Not reported | — |
Spectral Characterization
-
IR Spectroscopy: Strong absorption bands at ~1630 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (N-O stretch) .
-
¹H NMR: Signals at δ 8.5–8.7 ppm (pyridinyl protons), δ 7.3–7.6 ppm (aromatic protons), and δ 3.9 ppm (imine proton) .
Chemical Reactivity and Mechanistic Insights
Oxidation and Reduction
-
Oxidation: The N-oxide group can undergo further oxidation to form nitro derivatives under strong oxidizing conditions.
-
Reduction: Sodium borohydride or catalytic hydrogenation reduces the imine bond to a secondary amine .
Substitution Reactions
The chlorine atom on the phenyl ring participates in nucleophilic aromatic substitution (NAS) with reagents like ammonia or alkoxides, yielding derivatives with altered electronic profiles .
Biological Activities and Applications
Anticancer Properties
Preliminary studies on similar N-oxide Schiff bases suggest apoptosis induction in MCF-7 breast cancer cells via ROS-mediated pathways .
Comparative Bioactivity Table
| Compound | IC₅₀ (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| (Z)-4-Chloro-N-(pyridin-4-ylmethylene)aniline oxide | 18.2 | MCF-7 | ROS generation |
| 4-Fluoro analog | 22.7 | HeLa | DNA intercalation |
Comparison with Structural Analogs
Electronic Effects of Substituents
-
Chlorine vs. Fluorine: The electron-withdrawing Cl group enhances electrophilicity compared to F, increasing reactivity in NAS.
-
Pyridine vs. Benzene: Pyridine’s nitrogen enables hydrogen bonding, improving solubility and target binding .
Research Gaps and Future Directions
While the compound’s synthetic routes and basic properties are well-documented, its pharmacological potential remains underexplored. Future studies should focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume